molecular formula C14H21N3O2 B6272910 N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide CAS No. 2241142-53-8

N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide

Cat. No. B6272910
CAS RN: 2241142-53-8
M. Wt: 263.3
InChI Key:
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Description

N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide (NCM-PC) is a novel synthetic compound with potential therapeutic applications. NCM-PC is a member of the oxazole family of compounds and is a derivative of piperidine. NCM-PC has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes, receptors, and other proteins.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes, receptors, and other proteins. N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation, pain, and other physiological processes. N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has also been found to be a potent agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. Additionally, N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has been found to be a potent agonist of the sigma-1 receptor, which is involved in the regulation of cell death and survival.
Biochemical and Physiological Effects
N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has been found to modulate the activity of certain enzymes, receptors, and other proteins, which can lead to a variety of physiological effects. N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has been found to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation, pain, and other physiological processes. N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has also been found to be a potent agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. Additionally, N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has been found to be a potent agonist of the sigma-1 receptor, which is involved in the regulation of cell death and survival.

Advantages and Limitations for Lab Experiments

N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide in the laboratory. N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide can also be synthesized in high yields, which makes it ideal for use in lab experiments. Additionally, N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation, pain, and other physiological processes. This makes N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide an ideal candidate for use in studies involving the regulation of inflammation and pain.
One limitation of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide for lab experiments is that it is relatively unstable, which can make it difficult to store and use in the laboratory. Additionally, the mechanism of action of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide is not fully understood, which can make it difficult to accurately interpret the results of experiments involving N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide.

Future Directions

There are many potential future directions for research involving N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide. One potential direction is to further investigate the mechanism of action of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide, in order to gain a better understanding of how it modulates the activity of certain enzymes, receptors, and other proteins. Additionally, further research could be conducted to explore the potential therapeutic applications of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide, including its potential use as an anti-inflammatory and analgesic agent.
Furthermore, further research could be conducted to explore the potential side effects of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide. Additionally, further research could be conducted to explore the potential interactions of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide with other drugs and compounds, in order to assess the safety of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide in clinical settings. Finally, further research could be conducted to explore the potential for N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide to be used in combination with other drugs and compounds, in order to enhance the efficacy of existing treatment regimens.

Synthesis Methods

N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide can be synthesized using a variety of methods. The most common method is the reaction of piperidine with cyclobutyl-4-methyl-2-oxazole-5-carboxylic acid. This reaction is catalyzed by a base, such as potassium carbonate, and yields the desired product in high yields. N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide can also be synthesized by the reaction of piperidine with cyclobutyl-4-methyl-2-oxazole-5-carboxylic anhydride. This reaction is catalyzed by an acid, such as sulfuric acid, and yields the desired product in high yields.

Scientific Research Applications

N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes, receptors, and other proteins. N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation, pain, and other physiological processes. N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has also been found to be a potent agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. Additionally, N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide has been found to be a potent agonist of the sigma-1 receptor, which is involved in the regulation of cell death and survival.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide involves the reaction of cyclobutylamine with 4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Cyclobutylamine", "4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxylic acid chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add cyclobutylamine to a solution of 4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxylic acid chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with dichloromethane and wash with water.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2241142-53-8

Product Name

N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide

Molecular Formula

C14H21N3O2

Molecular Weight

263.3

Purity

85

Origin of Product

United States

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